3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one
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Overview
Description
3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an indeno[2,3-D]pyrazol-4-one core, substituted with 4-methylphenyl and 4-nitrophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the indeno[2,3-D]pyrazol-4-one core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced pyrazolones.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism by which 3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes critical for cancer cell proliferation. The compound’s structure allows it to interact with various biological macromolecules, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
- 3-(4-Nitrophenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
- 3-(4-Methylphenyl)-1-(4-chlorophenyl)indeno[2,3-D]pyrazol-4-one
Uniqueness
3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one is unique due to the presence of both 4-methylphenyl and 4-nitrophenyl groups, which impart distinct electronic and steric properties
Properties
IUPAC Name |
3-(4-methylphenyl)-1-(4-nitrophenyl)indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c1-14-6-8-15(9-7-14)21-20-22(18-4-2-3-5-19(18)23(20)27)25(24-21)16-10-12-17(13-11-16)26(28)29/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMORYVANQCBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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